N-[2-(FURAN-2-YL)-8-HYDROXY-6-(2-METHOXYPHENOXY)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE
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Overview
Description
N-[2-(FURAN-2-YL)-8-HYDROXY-6-(2-METHOXYPHENOXY)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-[2-(FURAN-2-YL)-8-HYDROXY-6-(2-METHOXYPHENOXY)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE involves multiple steps, starting with the preparation of the furan ring. The furan ring can be synthesized through the condensation of 5-Amino-1H-pyrazole-4-carboxamides with 5-substituted furan-2-ylmethylene . The reaction conditions typically involve the use of solvents like propan-2-ol and reagents such as furan-2-carbonyl chloride . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(FURAN-2-YL)-8-HYDROXY-6-(2-METHOXYPHENOXY)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(FURAN-2-YL)-8-HYDROXY-6-(2-METHOXYPHENOXY)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(FURAN-2-YL)-8-HYDROXY-6-(2-METHOXYPHENOXY)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar compounds to N-[2-(FURAN-2-YL)-8-HYDROXY-6-(2-METHOXYPHENOXY)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE include:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These compounds also exhibit anticancer activity by targeting EGFR.
Nitrofurantoin analogues: Known for their antibacterial properties.
Furan-2-carbonyl chloride derivatives: Used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-8-hydroxy-6-(2-methoxyphenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO8/c1-11(22)21-16-17(23)18-15(10-26-19(29-18)14-8-5-9-25-14)28-20(16)27-13-7-4-3-6-12(13)24-2/h3-9,15-20,23H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDFNGJCDFNXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CO3)OC1OC4=CC=CC=C4OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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